molecular formula C8H7F4N B1319563 3-Fluoro-2-(trifluoromethyl)benzylamine CAS No. 771581-62-5

3-Fluoro-2-(trifluoromethyl)benzylamine

Cat. No. B1319563
M. Wt: 193.14 g/mol
InChI Key: KLMQAQHIEMIVDJ-UHFFFAOYSA-N
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Description

3-Fluoro-2-(trifluoromethyl)benzylamine is an aryl fluorinated building block . It is a clear colorless to yellowish liquid .


Synthesis Analysis

3-(Trifluoromethyl)benzylamine has been used in the preparation of 6-substituted purines . It may be employed as an amine to generate different trityl-based pro-tags, by treating with activated carboxyl group-containing trityl synthons .


Molecular Structure Analysis

The molecular formula of 3-Fluoro-2-(trifluoromethyl)benzylamine is C8H7F4N . The average mass is 193.141 Da and the monoisotopic mass is 193.051468 Da .


Chemical Reactions Analysis

3-(Trifluoromethyl)benzylamine has been used in the preparation of 6-substituted purines . It may be employed as an amine to generate different trityl-based pro-tags, by treating with activated carboxyl group-containing trityl synthons .


Physical And Chemical Properties Analysis

The compound is a clear colorless to yellowish liquid . It has a density of 1.3±0.1 g/cm3 . The boiling point is 187.4±35.0 °C at 760 mmHg . The vapour pressure is 0.6±0.4 mmHg at 25°C . The enthalpy of vaporization is 42.4±3.0 kJ/mol . The flash point is 79.6±17.8 °C . The index of refraction is 1.452 .

Scientific Research Applications

  • Catalytic Ortho-Fluorination in Medicinal Chemistry : A study by Wang, Mei, and Yu (2009) discusses the use of Pd(OTf)2 x 2 H2O-catalyzed ortho-fluorination of triflamide-protected benzylamines, highlighting its broad applicability in medicinal chemistry and synthesis. This method's versatility is significant for the introduction of fluorine into complex molecules, a common practice in the development of pharmaceuticals (Wang, Mei, & Yu, 2009).

  • Trifluoromethylation for Pharmaceutical Preparation : Miura, Feng, Ma, and Yu (2013) presented a Pd(II)-catalyzed ortho-C-H trifluoromethylation of benzylamines using an electrophilic CF3 reagent, crucial for preparing ortho-trifluoromethyl-substituted benzylamines in medicinal chemistry (Miura, Feng, Ma, & Yu, 2013).

  • Photoredox Catalysis in Synthetic Organic Chemistry : Koike and Akita (2016) explored the use of photoredox catalysis for radical reactions in the fluoromethylation of carbon-carbon multiple bonds, emphasizing its importance in pharmaceutical and agrochemical fields. This research underscores the significance of trifluoromethyl groups in modern chemistry (Koike & Akita, 2016).

  • Development of Soluble Fluoro-Polyimides : Xie, Liu, Zhou, Zhang, He, and Yang (2001) synthesized soluble fluoro-polyimides using a fluorine-containing aromatic diamine, highlighting their excellent thermal stability, low moisture absorption, and high hygrothermal stability. This study demonstrates the utility of fluorinated compounds in advanced material science (Xie, Liu, Zhou, Zhang, He, & Yang, 2001).

  • Electrophilic Trifluoromethylation in Organic Synthesis : Barata‐Vallejo, Lantaño, and Postigo (2014) reviewed the advances in electrophilic trifluoromethylation reactions with newly discovered reagents, showcasing their applications in the synthesis of organic substrates of biological interest. This illustrates the growing importance of trifluoromethylation in organic synthesis and drug development (Barata‐Vallejo, Lantaño, & Postigo, 2014).

Safety And Hazards

The compound is considered hazardous. It is combustible and causes severe skin burns and eye damage. It may also cause respiratory irritation . It is advised to not breathe dust/fume/gas/mist/vapors/spray and to wash face, hands and any exposed skin thoroughly after handling . Protective gloves, protective clothing, eye protection, and face protection should be worn . It should be used only outdoors or in a well-ventilated area and kept away from heat/sparks/open flames/hot surfaces .

properties

IUPAC Name

[3-fluoro-2-(trifluoromethyl)phenyl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F4N/c9-6-3-1-2-5(4-13)7(6)8(10,11)12/h1-3H,4,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLMQAQHIEMIVDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)C(F)(F)F)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7F4N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301246501
Record name 3-Fluoro-2-(trifluoromethyl)benzenemethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301246501
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Fluoro-2-(trifluoromethyl)benzylamine

CAS RN

771581-62-5
Record name 3-Fluoro-2-(trifluoromethyl)benzenemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=771581-62-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Fluoro-2-(trifluoromethyl)benzenemethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301246501
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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